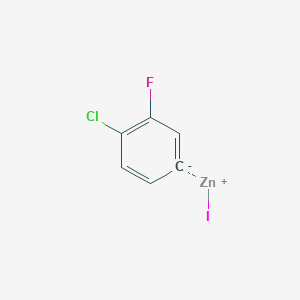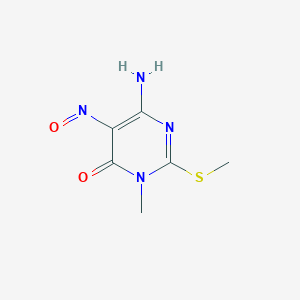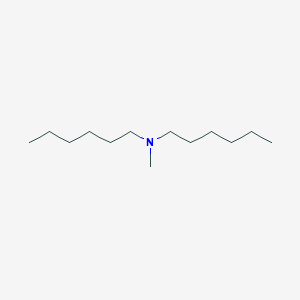
4-Chloro-3-fluorophenylzinc iodide
Übersicht
Beschreibung
4-Chloro-3-fluorophenylzinc iodide is a chemical compound with the linear formula ClC6H3(F)Znl . It has a molecular weight of 321.83 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorophenylzinc iodide is represented by the formula ClC6H3(F)Znl . This indicates that the compound consists of a phenyl ring with chlorine and fluorine substituents, which is further connected to a zinc iodide.Physical And Chemical Properties Analysis
4-Chloro-3-fluorophenylzinc iodide is a liquid at room temperature . It has a concentration of 0.5 M in THF . The boiling point is 65 °C and the density is 1.024 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Indicators
The use of fluorophores like BODIPY (4-bora-3a,4a-diaza-s-indacene) in the design and synthesis of fluorescent indicators has been extensively studied. These indicators are used for detecting pH, metal ions, biomolecules, and various physical phenomena. The critical review by Boens et al. (2012) discusses the advances made using the BODIPY scaffold, highlighting its application in creating sensitive and selective fluorescent probes for various analytical purposes (Boens, Leen, & Dehaen, 2012).
Protein Fluorescence Quenching
The study by Lehrer (1971) investigated the effect of iodide on the tryptophyl fluorescence of model compounds and of lysozyme, providing insights into the quenching mechanism of fluorescence in proteins. This research is significant for understanding the interactions between proteins and various agents, which is crucial for biochemical studies and the development of diagnostic tools (Lehrer, 1971).
Synthesis and Reactivity
The synthesis of unsymmetrical biaryls via cross-coupling reactions of arylsilacyclobutanes with aryl iodides, as described by Denmark and Wu (1999), showcases the application of 4-Chloro-3-fluorophenylzinc iodide in complex organic synthesis. This method allows for the preparation of structurally diverse biaryls, highlighting the versatility of 4-Chloro-3-fluorophenylzinc iodide in facilitating intricate chemical transformations (Denmark & Wu, 1999).
Radiofluorination of Electron Rich Arenes
Research by Cardinale et al. (2014) on the use of iodonium ylide precursors for direct substitution with n.c.a. [18F]fluoride demonstrates the potential of 4-Chloro-3-fluorophenylzinc iodide in radiochemistry. This method provides a promising alternative for the preparation of complex, electron-rich n.c.a. [18F]fluoroarenes, which are important for developing probes for positron emission tomography (PET) imaging (Cardinale, Ermert, Humpert, & Coenen, 2014).
Metal-based BODIPY Derivatives
The development of metal-based BODIPY derivatives for medical purposes, such as theranostics, multimodal imaging probes, and photodynamic therapy sensitizers, further underscores the importance of 4-Chloro-3-fluorophenylzinc iodide in life sciences. Bertrand et al. (2018) reviewed the conception of these derivatives, emphasizing their high brightness, chemical and photochemical stability, and tunable excitation and emission wavelengths (Bertrand, Passador, Goze, Denat, Bodio, & Salmain, 2018).
Safety And Hazards
The safety and hazards associated with 4-Chloro-3-fluorophenylzinc iodide are represented by the following hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .
Eigenschaften
IUPAC Name |
1-chloro-2-fluorobenzene-4-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHUUGDDALXKID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)









